molecular formula C11H14N4O2 B15182239 N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine CAS No. 84858-92-4

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine

Cat. No.: B15182239
CAS No.: 84858-92-4
M. Wt: 234.25 g/mol
InChI Key: IQQMRJBBCDCVBP-UHFFFAOYSA-N
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Description

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a nitro-substituted pyridine ring

Preparation Methods

The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-pyridinamine with ethyl bromide to form an intermediate, which is then subjected to nitration to introduce the nitro group. The final step involves the formation of the pyrrolidinylidene moiety through a condensation reaction with pyrrolidine under specific conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrrolidinylidene moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine can be compared with other similar compounds, such as:

  • N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide
  • N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
  • N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

84858-92-4

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

1-ethyl-N-(5-nitropyridin-2-yl)pyrrolidin-2-imine

InChI

InChI=1S/C11H14N4O2/c1-2-14-7-3-4-11(14)13-10-6-5-9(8-12-10)15(16)17/h5-6,8H,2-4,7H2,1H3

InChI Key

IQQMRJBBCDCVBP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1=NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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